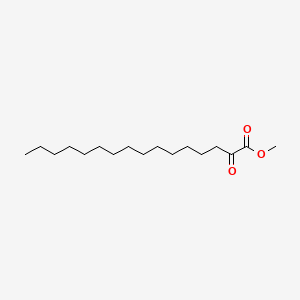

Methyl 2-oxohexadecanoate

CAS No.: 55836-30-1

Cat. No.: VC18981608

Molecular Formula: C17H32O3

Molecular Weight: 284.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 55836-30-1 |

|---|---|

| Molecular Formula | C17H32O3 |

| Molecular Weight | 284.4 g/mol |

| IUPAC Name | methyl 2-oxohexadecanoate |

| Standard InChI | InChI=1S/C17H32O3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16(18)17(19)20-2/h3-15H2,1-2H3 |

| Standard InChI Key | VWRCAQBZONAKSC-UHFFFAOYSA-N |

| Canonical SMILES | CCCCCCCCCCCCCCC(=O)C(=O)OC |

Introduction

Synthesis Methods

Methyl 2-oxohexadecanoate can be synthesized through several routes, including esterification, oxidation, and industrial-scale processes.

Laboratory Synthesis

-

Esterification: Reacting 2-oxohexadecanoic acid with methanol in the presence of acid catalysts (e.g., ) under reflux conditions .

-

Oxidation of Methyl Vinyl Glycolate: Dess-Martin periodinane oxidizes methyl vinyl glycolate to yield methyl 2-oxohexadecanoate .

Industrial Production

-

Continuous Flow Reactors: Optimized for high yield (up to 97%) using catalysts like at 80–120°C .

-

Zeolite Catalysts: NaY-MMM activated with triethylamine enables esterification with dimethyl carbonate at 150°C .

Table 1: Comparison of Synthesis Methods

| Method | Catalyst | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|

| Esterification | 65 | 94 | ||

| Oxidation (Dess-Martin) | Dess-Martin periodinane | RT | 80–99 | |

| Continuous Flow | 80–120 | 97 | ||

| Zeolite-Catalyzed | NaY-MMM/TEA | 150 | 96 |

Chemical and Physical Properties

Structural Features

Physical Properties

| Property | Value | Reference |

|---|---|---|

| Density (g/cm³) | 0.918 | |

| Boiling Point (°C) | 321.2 | |

| Melting Point (°C) | Not reported | — |

| LogP | 4.82 | |

| Solubility | Insoluble in water |

Chemical Reactivity and Applications

Key Reactions

-

Oxidation: Converts the ketone to carboxylic acids using or .

-

Reduction: LiAlH reduces the ketone to a secondary alcohol.

-

Diels-Alder Reactions: Reacts with 1,3-dienes to form cyclohexene derivatives .

Biological and Industrial Applications

-

Lipid Metabolism: Serves as a model compound for studying β-oxidation pathways .

-

Pharmaceutical Intermediates: Used in synthesizing anti-obesity agents by inhibiting pancreatic lipase .

-

Material Science: Incorporated into polymers for enhanced thermal stability.

| Hazard Category | Precautionary Measures |

|---|---|

| Flammability | Store away from ignition sources |

| Skin/Eye Irritation | Use gloves and goggles |

| Respiratory Irritation | Use in ventilated areas |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume